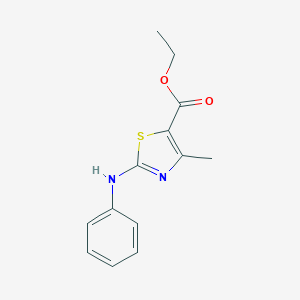

2-anilino-4-méthyl-1,3-thiazole-5-carboxylate d'éthyle

Vue d'ensemble

Description

Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate is a significant class of organic medicinal compounds . It has been studied for its corrosion inhibition efficiency to prevent the corrosion of AA6061 alloy in 0.05 M HCl solution . It acts as a mixed-type inhibitor, and its efficiency increases with the increase in inhibitor concentration and temperature .

Synthesis Analysis

The synthesis of Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate involves the use of 2-Aminothiazoles as a starting material for the synthesis of diverse range of heterocyclic analogues . These compounds have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .Molecular Structure Analysis

The molecular structure of Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate can be determined by FTIR and NMR (1H and 13C) . The compound has been characterized by these methods, providing insights into its molecular structure .Chemical Reactions Analysis

Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate has been studied for its role in preventing the corrosion of AA6061 alloy in 0.05 M HCl solution . The compound acts as a mixed-type inhibitor, and its efficiency increases with the increase in inhibitor concentration and temperature . Chemisorptions on the metal surface are revealed by kinetic and thermodynamic parameters .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate can be determined by FTIR and NMR (1H and 13C) . The compound has been characterized by these methods, providing insights into its physical and chemical properties .Applications De Recherche Scientifique

Voici une analyse complète des applications de la recherche scientifique du 2-anilino-4-méthyl-1,3-thiazole-5-carboxylate d'éthyle, en mettant l'accent sur les applications uniques :

Inhibition de la corrosion

Le this compound a été étudié pour ses propriétés d'inhibition de la corrosion. Il a été démontré qu'il empêchait la corrosion de l'alliage AA6061 dans une solution de HCl 0,05 M. L'efficacité de ce composé en tant qu'inhibiteur de corrosion a été examinée à l'aide de la perte de poids, de la spectroscopie d'impédance électrochimique (EIS) et des méthodes de polarisation potentiodynamique (Tafel) à des températures allant de 303 à 323 K .

Chimie médicinale

Ce composé fait partie de la classe des 2-aminothiazoles, qui sont des composés médicinaux organiques importants utilisés comme matière première pour la synthèse d'une gamme diversifiée d'analogues hétérocycliques. Ces analogues jouent un rôle thérapeutique en tant qu'agents antibactériens, antifongiques, anti-VIH, antioxydants, antitumoraux, anthelminthiques, anti-inflammatoires et analgésiques .

Mécanisme D'action

Target of Action

This compound is a specialty product used in proteomics research

Mode of Action

It has been studied for its inhibitory effects on the corrosion of aa6061 alloy in hydrochloric acid media . It acts as a mixed-type inhibitor, and its efficiency increases with the increase in inhibitor concentration and temperature .

Biochemical Pathways

Given its use in proteomics research , it may interact with various proteins and potentially influence multiple biochemical pathways

Result of Action

In the context of corrosion inhibition, it forms a protective film on the metal surface, reducing the rate of corrosion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate. For instance, its corrosion inhibition efficiency increases with temperature . Additionally, it should be stored at room temperature to maintain its stability .

Orientations Futures

The future directions for the study of Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate could involve further exploration of its therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . Additionally, its role as a corrosion inhibitor could be further studied to optimize its efficiency and understand its mechanism of action in more detail .

Propriétés

IUPAC Name |

ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-3-17-12(16)11-9(2)14-13(18-11)15-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXNEYSGMWEITA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355588 | |

| Record name | Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15865-96-0 | |

| Record name | Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)

![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)

![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)

![(3S,5S,10S,13R,14S,17R)-3-[(2R,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B231462.png)

![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)